molecular formula C25H25NO7S B301473 ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301473
M. Wt: 483.5 g/mol
InChI Key: CGGVVDJGLBBOJK-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. The compound has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of abnormal and damaged cells from the body. The compound has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of anti-cancer drugs with minimal side effects. However, the compound also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate. One of the areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
In conclusion, ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity towards cancer cells make it an ideal candidate for the development of anti-cancer drugs with minimal side effects. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate involves the reaction of 2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for several hours to obtain the desired product.

Scientific Research Applications

Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C25H25NO7S/c1-4-31-18-12-10-17(11-13-18)26-24-22(25(29)32-5-2)23(28)20(34-24)14-16-8-6-7-9-19(16)33-15-21(27)30-3/h6-14,26H,4-5,15H2,1-3H3/b20-14-

InChI Key

CGGVVDJGLBBOJK-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=CC=C3OCC(=O)OC)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=CC=C3OCC(=O)OC)S2)C(=O)OCC

Origin of Product

United States

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